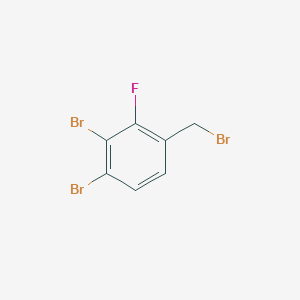

3,4-Dibromo-2-fluorobenzyl bromide

Description

BenchChem offers high-quality 3,4-Dibromo-2-fluorobenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dibromo-2-fluorobenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4-(bromomethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br3F/c8-3-4-1-2-5(9)6(10)7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOMYFUAOGPFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,4-Dibromo-2-fluorobenzyl Bromide: Synthesis, Reactivity, and Applications in Advanced Scaffold Design

Executive Summary

In modern drug discovery and materials science, the strategic incorporation of polyhalogenated building blocks is essential for tuning the pharmacokinetic and physicochemical properties of target molecules. 3,4-Dibromo-2-fluorobenzyl bromide is a highly specialized, multifunctional electrophile. It features a highly reactive benzylic bromide for rapid SN2 alkylation, coupled with two aryl bromides primed for transition-metal-catalyzed cross-coupling, all modulated by the stereoelectronic effects of an ortho-fluorine atom.

While the exact Chemical Abstracts Service (CAS) registry number for this specific bromide is often proprietary or generated in situ during synthesis, its direct precursors and structural isomers are well-documented commercial entities[1][2][3]. This whitepaper provides a comprehensive, field-proven guide to the synthesis, orthogonal reactivity, and handling of 3,4-dibromo-2-fluorobenzyl bromide, designed for researchers engineering complex biaryl scaffolds.

Chemical Identity & Structural Parameters

To establish a precise structural framework, the quantitative data and registry identifiers for 3,4-dibromo-2-fluorobenzyl bromide and its immediate synthetic network are summarized below.

| Property / Compound | Value / Identifier |

| Chemical Name | 3,4-Dibromo-2-fluorobenzyl bromide |

| Molecular Formula | C₇H₄Br₃F |

| Molecular Weight | 346.82 g/mol |

| Precursor: 3,4-Dibromo-2-fluorobenzyl alcohol | CAS: 1805123-04-9[2] |

| Precursor: 3,4-Dibromo-2-fluorobenzyl chloride | CAS: 1805123-16-3[1] |

| Isomeric Reference: 3,5-Dibromo-2-fluorobenzyl bromide | CAS: 497181-28-9[3] |

Mechanistic Synthesis Pathways

The synthesis of 3,4-dibromo-2-fluorobenzyl bromide requires precise control to prevent over-bromination or degradation of the fluorinated aromatic ring. Two primary pathways are utilized in laboratory settings, each governed by distinct mechanistic causality.

Pathway A: Radical Benzylic Bromination (Wohl-Ziegler)

Starting from 3,4-dibromo-2-fluorotoluene, this pathway utilizes N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN).

-

Causality: AIBN undergoes thermal homolysis to initiate the radical chain. NBS provides a low, steady-state concentration of molecular bromine ( Br2 ), which prevents unwanted electrophilic aromatic substitution. The ortho-fluorine atom inductively withdraws electron density, slightly destabilizing the benzylic radical intermediate. Consequently, this reaction requires careful optimization of reflux time to maximize the mono-brominated product while suppressing the formation of the gem-dibromide (benzal bromide) byproduct.

Pathway B: The Appel Reaction (Preferred Method)

The most reliable and high-yielding method involves the conversion of 3,4-dibromo-2-fluorobenzyl alcohol (CAS 1805123-04-9)[2] using carbon tetrabromide ( CBr4 ) and triphenylphosphine ( PPh3 )[4].

-

Causality: The Appel reaction is selected over traditional reagents like PBr3 or HBr due to its exceptionally mild, neutral conditions[4]. The thermodynamic driving force is the formation of the extremely strong phosphorus-oxygen ( P=O ) double bond in the triphenylphosphine oxide byproduct. Because this pathway operates via an ionic mechanism without generating strong protic acids, the risk of ether cleavage or degradation of sensitive functional groups on complex substrates is entirely mitigated.

Figure 1. Divergent synthesis pathways for 3,4-Dibromo-2-fluorobenzyl bromide.

Experimental Protocol: The Appel Reaction

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . Every step includes observable metrics to confirm mechanistic progression.

Reagents:

-

3,4-Dibromo-2-fluorobenzyl alcohol (1.0 equiv)

-

Triphenylphosphine ( PPh3 , 1.2 equiv)

-

Carbon tetrabromide ( CBr4 , 1.2 equiv)

-

Anhydrous Dichloromethane (DCM, 0.2 M)

Step-by-Step Methodology:

-

System Initialization: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve the benzylic alcohol and CBr4 in anhydrous DCM. Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling suppresses the exothermic formation of the bromophosphonium intermediate, preventing localized heating and side reactions.

-

Reagent Activation: Add PPh3 portion-wise over 15 minutes. The solution will transition from colorless to a pale yellow tint as the active halophosphonium species forms.

-

Reaction Monitoring (Self-Validation): Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using 20% Ethyl Acetate in Hexanes.

-

Validation Check: The starting alcohol ( Rf≈0.3 ) must be completely consumed, replaced by a non-polar, highly UV-active spot corresponding to the benzylic bromide ( Rf≈0.7 ).

-

-

Quenching & Workup: Concentrate the reaction mixture in vacuo to approximately 20% of its original volume. Add cold diethyl ether or pentane vigorously to precipitate the triphenylphosphine oxide ( Ph3P=O ) byproduct. Filter the white precipitate through a pad of Celite.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (100% Hexanes to 5% EtOAc/Hexanes). The product is isolated as a dense, colorless to pale yellow oil or low-melting solid.

Orthogonal Reactivity in Drug Discovery

The true value of 3,4-dibromo-2-fluorobenzyl bromide lies in its orthogonal reactivity profile , which allows chemists to sequentially functionalize the molecule without cross-talk between the reactive sites.

The Benzylic Bromide ( SN2 Alkylation)

The benzylic bromide is an exceptional electrophile. However, the presence of the highly electronegative fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I).

-

Causality: This -I effect severely destabilizes any transient positive charge at the benzylic carbon, effectively shutting down SN1 background solvolysis. Consequently, nucleophilic attack by amines, alcohols, or thiols proceeds via a strict SN2 trajectory. This ensures high-fidelity alkylation, yielding N/O/S-linked scaffolds without rearrangement byproducts.

The Aryl Bromides (Cross-Coupling)

Conversely, the aryl bromides at the C3 and C4 positions are completely inert to SN2 conditions due to the sp2 hybridization of the aromatic ring, which physically prevents backside nucleophilic attack.

-

Causality: While inert to nucleophiles, the carbon-bromine bonds are perfectly primed for oxidative addition by Palladium(0) catalysts. Once the benzylic position has been functionalized, the molecule can be subjected to Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to build complex, sterically hindered biaryl architectures.

Figure 2. Orthogonal reactivity profile of the benzylic and aryl bromide moieties.

Handling, Safety, and Stability

As a highly reactive benzylic halide, 3,4-dibromo-2-fluorobenzyl bromide must be handled with stringent safety protocols:

-

Lachrymator Properties: Like most benzylic bromides, it is a potent lachrymator and mucosal irritant. All manipulations must be performed in a certified fume hood using appropriate PPE (nitrile gloves, safety goggles).

-

Moisture Sensitivity: While the ortho-fluorine suppresses SN1 solvolysis, prolonged exposure to atmospheric moisture will eventually lead to hydrolysis back to the benzylic alcohol.

-

Storage: The compound should be stored under an inert atmosphere (Argon or Nitrogen) at -20 °C to prevent thermal degradation or dimerization.

References

-

Wikipedia / Organic Chemistry Portal. Appel Reaction. Retrieved from:[Link]

Sources

1H NMR Spectral Analysis of 3,4-Dibromo-2-fluorobenzyl bromide: A Mechanistic and Practical Guide

Executive Summary

The structural elucidation of polyhalogenated aromatic compounds demands a rigorous understanding of both homonuclear and heteronuclear spin-spin coupling. 3,4-Dibromo-2-fluorobenzyl bromide is a highly functionalized synthetic intermediate whose 1 H NMR spectrum serves as a dynamic map of electron density, inductive effects, and spatial geometry. This guide dissects the causality behind its spectral features—specifically, how the highly electronegative fluorine atom perturbs the magnetic environment of the benzylic and aromatic protons—and provides a self-validating protocol for high-resolution data acquisition.

Structural Anatomy & Spin-Spin Coupling Mechanisms

The molecule features a benzene ring fully substituted at four positions: a benzylic bromide at C1, a fluorine at C2, and bromines at C3 and C4. This leaves only two protons on the ring: H5 and H6. The spectrum is defined by two primary phenomena:

The "Fluorine Effect" on Benzylic Protons

In standard non-fluorinated benzyl bromides, the benzylic ( −CH2Br ) protons appear as a sharp singlet around 4.40 - 4.60 ppm. However, the introduction of an ortho-fluorine atom fundamentally alters this lineshape. The spin-1/2 nature of the 19 F nucleus allows it to couple with nearby protons through the electron cloud[1]. In this system, spatial proximity facilitates a 4-bond heteronuclear coupling ( 4JHF ) of approximately 1.5 to 2.0 Hz. Consequently, the benzylic signal manifests as a distinct doublet, a hallmark2[2].

The Aromatic Region (H5 and H6)

The chemical shifts of H5 and H6 are dictated by the anisotropic and inductive effects of the halogens. The strong electron-withdrawing nature of the two bromine atoms deshields the ring, pushing the signals downfield.

-

H5 is ortho to H6, resulting in a strong homonuclear coupling ( 3JHH≈8.5 Hz). Because it is para to the fluorine, it experiences a very weak heteronuclear coupling ( 5JHF≈1.5 Hz).

-

H6 is meta to the fluorine atom, leading to a noticeable heteronuclear coupling ( 4JHF≈5.0 Hz).

Because the chemical shift difference ( Δν ) between H5 and H6 is small relative to their coupling constant ( J ), they form a strongly coupled AB spin system with secondary heteronuclear splitting.

Figure 1: Spin-spin coupling network in 3,4-Dibromo-2-fluorobenzyl bromide.

Quantitative Data Profile

The following table summarizes the predicted quantitative 1 H NMR data based on empirical substituent effects and known coupling behaviors for this scaffold.

Table 1: Predicted 1 H NMR Spectral Data (400 MHz, CDCl3 )

| Proton(s) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) |

| −CH2Br | C1 (Benzylic) | 4.45 - 4.55 | Doublet (d) | 2H | 4JHF≈1.5−2.0 |

| H5 | C5 (Aromatic) | 7.42 - 7.48 | Doublet of doublets (dd) | 1H | 3JHH≈8.5 , 5JHF≈1.5 |

| H6 | C6 (Aromatic) | 7.48 - 7.55 | Doublet of doublets (dd) | 1H | 3JHH≈8.5 , 4JHF≈5.0 |

High-Resolution 1 H NMR Acquisition Protocol

To accurately resolve the fine 4JHF and 5JHF couplings, the acquisition protocol must be rigorously controlled. Poor shimming or incorrect solvent choice will broaden the lines, masking the critical heteronuclear doublets.

Figure 2: Experimental workflow for high-resolution 1H NMR acquisition and validation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous CDCl3 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

-

Temperature Equilibration: Insert the sample into the spectrometer (e.g., 400 MHz) and allow it to equilibrate to 298 K for 5 minutes.

-

Causality: Temperature gradients cause convection currents within the tube, which physically move the spins during acquisition, leading to asymmetric line broadening.

-

-

Locking and Shimming (Self-Validating Step): Lock the magnetic field to the deuterium frequency of CDCl3 . Perform rigorous gradient shimming on the Z-axis (Z1-Z5).

-

Validation: Before acquiring the main spectrum, check the TMS peak. The Full Width at Half Maximum (FWHM) of the TMS signal must be ≤ 1.0 Hz . If it is wider, re-shim. A poorly shimmed magnet will completely obscure the 1.5 Hz 4JHF coupling.

-

-

Data Acquisition:

-

Pulse Sequence: Standard 1D proton (zg30).

-

Number of Scans (ns): 16.

-

Relaxation Delay (d1): 2.0 seconds.

-

Acquisition Time (aq): 3.0 seconds.

-

Causality: An acquisition time of 3.0 seconds ensures high digital resolution (Hz/point), which is mathematically required to resolve fine J -couplings. routinely relies on these precise parameters to track the decay of the benzylic signal.

-

-

Processing: Apply a 0.3 Hz exponential line broadening (LB) window function. Zero-fill the Free Induction Decay (FID) to 64k data points before Fourier Transformation.

-

Causality: Zero-filling interpolates data points in the frequency domain, providing a smoother lineshape and allowing for highly accurate measurement of the heteronuclear coupling constants.

-

Advanced Troubleshooting & Spectral Artifacts

-

The Roofing Effect: Because the system approaches an AB pattern rather than a first-order AX pattern, the inner peaks of the H5 and H6 doublets will be significantly taller than their outer peaks. This "roofing" points towards the coupled partner and serves as a definitive validation of their spatial relationship on the aromatic ring.

-

19 F Decoupling ( 1 H{ 19 F}): If the multiplet structure in the aromatic region is too complex to assign confidently due to overlapping JHF and JHH values, running a fluorine-decoupled proton experiment is recommended. Upon decoupling, the benzylic −CH2Br will revert to a sharp singlet, and the H5/H6 signals will simplify to a classic AB doublet system, confirming the assignments.

References

- Biophysical Society. "Fluorine NMR."

- Benchchem. "1-(2-Fluorobenzyl)piperidine | CAS 1426-74-0."

- RSC Advances (RSC Publishing). "Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide..."

- ResearchGate. "(a)

Sources

- 1. biophysics.org [biophysics.org]

- 2. 1-(2-Fluorobenzyl)piperidine|CAS 1426-74-0 [benchchem.com]

- 3. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03085K [pubs.rsc.org]

A Comprehensive Guide to the ¹³C NMR Characterization of 3,4-Dibromo-2-fluorobenzyl bromide

Abstract

This in-depth technical guide provides a detailed exploration of the ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3,4-Dibromo-2-fluorobenzyl bromide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a foundational understanding of the spectral features of this complex polyhalogenated aromatic compound. We will delve into the theoretical principles governing chemical shifts and coupling constants, present a detailed prediction of the ¹³C NMR spectrum, provide a rigorous experimental protocol for data acquisition, and illustrate the key structure-spectrum correlations. This guide is grounded in established spectroscopic principles and aims to equip the reader with the expertise to confidently identify and characterize this and structurally related molecules.

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the landscape of modern organic chemistry and pharmaceutical development, the unambiguous determination of molecular structure is a cornerstone of success. Among the suite of analytical techniques available, ¹³C NMR spectroscopy stands out for its power to provide a direct map of the carbon skeleton of a molecule.[1] Each unique carbon atom in a molecule produces a distinct signal, offering a wealth of information about its chemical environment, hybridization, and connectivity.[2]

For complex molecules such as 3,4-Dibromo-2-fluorobenzyl bromide, where multiple electronegative substituents are present on an aromatic ring, ¹³C NMR is not merely a characterization tool but a fundamental necessity. The interplay of these substituents—two bromine atoms, a fluorine atom, and a bromomethyl group—creates a unique electronic environment for each carbon, resulting in a characteristic and predictable ¹³C NMR spectrum. This guide will dissect these influences to provide a comprehensive understanding of the molecule's spectral signature.

Theoretical Underpinnings: Substituent Effects on Aromatic ¹³C Chemical Shifts

The chemical shift of a carbon atom in a benzene ring is highly sensitive to the nature and position of its substituents. The chemical shift of a bare benzene ring is approximately 128.5 ppm. Substituents alter the electron density around the ring carbons, causing their signals to shift upfield (to lower ppm values, shielded) or downfield (to higher ppm values, deshielded).

The Influence of Halogens: Electronegativity and the Heavy Atom Effect

Halogens exert a significant influence on the ¹³C chemical shifts of aromatic rings. Their effects are a combination of electronegativity and, for heavier halogens, other phenomena.

-

Fluorine: As the most electronegative element, fluorine strongly deshields the directly attached carbon (the ipso-carbon) due to its inductive electron-withdrawing effect.[3] A key feature of fluorine-containing compounds is the presence of spin-spin coupling between the ¹⁹F nucleus (I=1/2, 100% abundance) and ¹³C nuclei, which splits the carbon signals into doublets. The magnitude of this coupling constant (J) is dependent on the number of bonds separating the two nuclei.[4]

-

Bromine: Bromine is also electronegative and influences the chemical shifts of the aromatic carbons. However, a competing phenomenon known as the "heavy atom effect" comes into play.[5] This effect can cause a significant upfield (shielding) shift for the ipso-carbon directly bonded to the bromine, which is counterintuitive to simple electronegativity arguments. This is attributed to spin-orbit coupling.[5]

The Bromomethyl Group

The -CH₂Br group acts as a weak electron-withdrawing group and will influence the chemical shifts of the aromatic carbons. Its primary effect will be on the ipso-carbon to which it is attached.

Predicted ¹³C NMR Spectrum of 3,4-Dibromo-2-fluorobenzyl bromide

The structure of 3,4-Dibromo-2-fluorobenzyl bromide presents seven unique carbon environments, which will result in seven distinct signals in the proton-decoupled ¹³C NMR spectrum. The aromatic region will display six of these signals, and the aliphatic region will show one signal for the benzylic carbon.

Molecular Structure and Carbon Numbering

Caption: Structure of 3,4-Dibromo-2-fluorobenzyl bromide with carbon numbering.

Aromatic Region (δ 110-165 ppm)

To predict the chemical shifts of the aromatic carbons, we can use an empirical method based on substituent chemical shift (SCS) increments. This involves starting with the chemical shift of benzene (128.5 ppm) and adding the increments for each substituent based on its position relative to the carbon (ipso, ortho, meta, para).

Table 1: Substituent Chemical Shift (SCS) Increments for Prediction

| Substituent | Ipso (ppm) | Ortho (ppm) | Meta (ppm) | Para (ppm) |

| -F | +34.8 | -12.9 | +1.4 | -4.5 |

| -Br | -5.5 | +3.4 | +1.7 | -1.6 |

| -CH₂Br | +9.5 (approx.) | -1.0 (approx.) | -0.2 (approx.) | -0.5 (approx.) |

(Note: Increments are approximate and can vary. The values for -CH₂Br are estimated based on similar alkyl groups.)[6]

Based on these increments, a detailed prediction for each aromatic carbon is presented below. The most significant feature will be the carbon-fluorine couplings.

Predicted Chemical Shifts and C-F Couplings

Table 2: Predicted ¹³C NMR Data for 3,4-Dibromo-2-fluorobenzyl bromide

| Carbon | Predicted δ (ppm) | Expected Multiplicity | Expected J-Coupling (Hz) | Rationale for Chemical Shift and Coupling |

| C1 | ~135-140 | Doublet | ³J(C-F) ≈ 3-8 | Ipso to -CH₂Br, ortho to -F and C6-H, meta to C5-H and C3-Br. Deshielded. Will show a small three-bond coupling to fluorine. |

| C2 | ~155-160 | Doublet | ¹J(C-F) ≈ 240-260 | Ipso to -F. Strongly deshielded by fluorine's electronegativity. Exhibits a large one-bond coupling to fluorine.[7] |

| C3 | ~115-120 | Doublet | ²J(C-F) ≈ 20-25 | Ipso to -Br, ortho to -F and C4-Br. Shielded by the heavy atom effect of bromine and deshielded by the ortho fluorine. Will show a significant two-bond coupling to fluorine.[7] |

| C4 | ~120-125 | Doublet | ³J(C-F) ≈ 5-10 | Ipso to -Br, meta to -F. Shielded by the heavy atom effect of bromine. Will show a smaller three-bond coupling to fluorine. |

| C5 | ~130-135 | Doublet | ⁴J(C-F) ≈ 1-4 | Attached to H, para to -F, meta to -CH₂Br and C3-Br. Experiences multiple competing effects. A small four-bond coupling to fluorine is expected. |

| C6 | ~125-130 | Doublet | ³J(C-F) ≈ 5-10 | Attached to H, ortho to -CH₂Br, meta to -F, and para to C3-Br. Will show a three-bond coupling to fluorine. |

| C7 (-CH₂Br) | ~30-35 | Singlet | - | Aliphatic carbon attached to bromine. Deshielded relative to a methyl group. No significant coupling to fluorine is expected. |

Summary of Expected Spectrum

The ¹³C NMR spectrum is predicted to show seven signals. Six of these will be in the aromatic region, all appearing as doublets due to coupling with the fluorine atom, with varying coupling constants. The seventh signal, a singlet, will be in the aliphatic region, corresponding to the benzylic carbon.

Experimental Protocol for ¹³C NMR Data Acquisition

The acquisition of a high-quality ¹³C NMR spectrum requires careful sample preparation and the selection of appropriate instrument parameters. The low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus make it significantly less sensitive than the ¹H nucleus.[2]

Sample Preparation

-

Compound Purity: Ensure the sample of 3,4-Dibromo-2-fluorobenzyl bromide is of high purity to avoid signals from impurities complicating the spectrum.

-

Solvent Selection: A deuterated solvent that readily dissolves the compound is essential. Chloroform-d (CDCl₃) is a common and suitable choice for many organic compounds. Other potential solvents include acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) if solubility in CDCl₃ is an issue.[4]

-

Concentration: Due to the low sensitivity of ¹³C NMR, a relatively concentrated sample is required. A concentration of 50-100 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.[4]

-

Filtration: To ensure magnetic field homogeneity and obtain sharp spectral lines, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.

-

Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm). However, modern spectrometers can reference the spectrum to the residual solvent signal (e.g., the triplet of CDCl₃ at 77.16 ppm).

Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

-

Experiment Type: A standard proton-decoupled ¹³C NMR experiment should be performed. Broadband proton decoupling simplifies the spectrum by removing ¹H-¹³C couplings, resulting in a single peak for each unique carbon (which will be further split by ¹⁹F coupling in this case).[2]

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay and faster data acquisition.

-

Relaxation Delay (d1): A delay of 1-2 seconds between pulses is standard.

-

Number of Scans (ns): A large number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

Spectral Width: The spectral width should be set to encompass the expected range of chemical shifts (e.g., 0-220 ppm).

-

Workflow for ¹³C NMR Analysis

Caption: Experimental workflow from sample preparation to spectral analysis.

Conclusion

The ¹³C NMR characterization of 3,4-Dibromo-2-fluorobenzyl bromide is a prime example of how fundamental principles of spectroscopy can be applied to elucidate the structure of a complex molecule. The predictable effects of the bromine, fluorine, and bromomethyl substituents on the chemical shifts of the aromatic and aliphatic carbons, combined with the highly informative carbon-fluorine coupling patterns, provide a unique and definitive spectral fingerprint. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain a high-quality spectrum. The predicted chemical shifts and coupling constants serve as a robust framework for the final assignment of the observed signals, enabling confident structural verification and quality control in research and development settings.

References

-

da Silva, J. B. P., Tormena, C. F., Ducati, L. C., & Aikens, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(20), 13945-13954. [Link]

-

da Silva, J. B. P., Tormena, C. F., Ducati, L. C., & Aikens, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. ResearchGate.[Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv.[Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. University of Puget Sound.[Link]

-

University of Wisconsin-Madison. (n.d.). Additivity Parameters for 13-C Chemical Shifts in Substituted Benzenes. University of Wisconsin-Madison Chemistry.[Link]

-

Saderholm, M. J. (2021). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. eGrove.[Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.[Link]

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. ResearchGate.[Link]

-

Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). A convenient and accurate method for predicting 13C chemical shifts in organic molecules. New Journal of Chemistry, 29(12), 1573-1579. [Link]

-

Doc Brown's Chemistry. (2026). 15.4 Index of organic compound C-13 NMR spectra. Doc Brown's Chemistry.[Link]

-

da Cunha, A. R., & de Alencastro, R. B. (2001). α-Substituent Effects on 13C NMR Chemical Shifts in Some Carbonyl Compounds. AUREMN.[Link]

-

ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.[Link]

-

ResearchGate. (2013). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. ResearchGate.[Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Iowa State University.[Link]

-

NMRDB. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org.[Link]

-

CASPRE. (n.d.). 13C NMR Predictor. CASPRE.[Link]

-

arXiv. (2023). [2312.00705v1] Benchmarking correlated methods for NMR indirect nuclear spin-spin coupling constants. arXiv.[Link]

-

Emsley, J. W., & Phillips, L. (n.d.). FLOURINE COUPLING CONSTANTS. Pergamon Press.[Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. Oregon State University Chemistry.[Link]

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy. KPU Pressbooks.[Link]

-

Gzella, A., & Wawer, I. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. MDPI.[Link]

-

Usui, T., Shimohira, T., & Hayashi, F. (2005). Use of 13C labeling and NMR spectroscopy for the investigation of degradation pathways of Amadori compounds. PubMed.[Link]

-

Takemoto, Y., et al. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI.[Link]

-

ResearchGate. (2025). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. ResearchGate.[Link]

-

PubMed. (2014). Diastereotopic splitting in the 13C NMR spectra of sulfur homofullerenes and methanofullerenes with chiral fragments. PubMed.[Link]

Sources

- 1. Use of 13C labeling and NMR spectroscopy for the investigation of degradation pathways of Amadori compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. brocku.ca [brocku.ca]

- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

Technical Whitepaper: Safety, Handling, and Mechanistic Toxicology of 3,4-Dibromo-2-fluorobenzyl bromide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

3,4-Dibromo-2-fluorobenzyl bromide (CAS: 1807033-18-6) is a highly functionalized, polyhalogenated building block utilized extensively in advanced active pharmaceutical ingredient (API) synthesis and cross-coupling methodologies[1]. As a primary benzylic halide, it exhibits exceptional electrophilicity. While this reactivity is chemically advantageous for driving complex synthetic pathways, it renders the compound a potent alkylating agent, a severe lachrymator, and a corrosive hazard[2].

This whitepaper serves as an in-depth technical guide, moving beyond standard Safety Data Sheet (SDS) hazard statements to explain the biochemical causality of its toxicity and the chemical rationale behind its required handling protocols.

Physicochemical Profiling & Hazard Classification

To design safe experimental workflows, researchers must first understand the physical parameters that govern the compound's volatility and reactivity. The presence of multiple heavy halogens (two bromines and one fluorine on the aromatic ring, plus the benzylic bromine) significantly increases the molecule's lipophilicity, enhancing its ability to penetrate dermal and mucosal barriers.

Table 1: Chemical Identity & Physical Properties

| Property | Value | Causality / Impact on Handling |

| Chemical Name | 3,4-Dibromo-2-fluorobenzyl bromide | Highly functionalized electrophile. |

| CAS Number | 1807033-18-6 | Unique registry identifier[1]. |

| Molecular Formula | C7H4Br3F | High halogen content increases LogP (lipophilicity). |

| Molecular Weight | 346.82 g/mol | High mass reduces volatility compared to unsubstituted benzyl bromide, but aerosolized dust/droplets remain highly toxic. |

| Reactivity Profile | Moisture-sensitive | Hydrolyzes in ambient humidity to release corrosive HBr gas. |

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[2]. |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3]. |

| Acute Toxicity (Inhalation) | Category 2 | H330: Fatal if inhaled. Extreme exposures can cause pulmonary edema[3]. |

Mechanistic Toxicology: The Biochemical Causality of Hazards

As a Senior Application Scientist, I emphasize that understanding why a chemical is dangerous is the most effective way to enforce laboratory safety. The toxicity of 3,4-Dibromo-2-fluorobenzyl bromide operates via two distinct, parallel mechanisms:

A. Direct Protein Alkylation (The Lachrymatory Effect)

Benzyl bromides are archetypal SN2 electrophiles. Upon contact with ocular or respiratory mucous membranes, the molecule rapidly penetrates cellular barriers. Once intracellular, it acts as a targeted alkylating agent, covalently modifying nucleophilic cysteine residues on the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel[4]. TRPA1 is a chemosensor located on peripheral sensory neurons. The covalent tethering of the benzyl group induces a conformational change that forces the channel pore open, flooding the neuron with calcium. This triggers an intense nociceptive (pain) signal to the brain, manifesting as severe burning and reflex lachrymation (tearing)[4].

B. Hydrolytic Degradation (The Corrosive Effect)

In the presence of physiological moisture (sweat, tears, or respiratory mucosa), the labile benzylic carbon-bromine bond undergoes rapid hydrolysis. This reaction cleaves the halide, generating 3,4-dibromo-2-fluorobenzyl alcohol and releasing gaseous hydrobromic acid (HBr) [2]. The localized generation of HBr on tissue surfaces causes immediate, severe chemical burns and cellular necrosis.

Workflow Visualization

The following diagram illustrates the dual pathways of exposure toxicity and the chemical logic behind the quenching protocol.

Mechanistic pathways of 3,4-Dibromo-2-fluorobenzyl bromide toxicity and chemical quenching.

Self-Validating Experimental Protocols

Every protocol utilized with this compound must be a self-validating system, meaning the chemical state of the hazard can be physically or visually confirmed by the operator.

Protocol 1: Safe Handling & Reaction Setup

Objective: Prevent ambient moisture hydrolysis and inhalation exposure. Causality: Because the compound reacts with water to form corrosive HBr, all manipulations must occur in a strictly anhydrous environment.

Step-by-Step Methodology:

-

Environmental Control: Perform all operations inside a certified chemical fume hood with a minimum face velocity of 100 fpm[2].

-

PPE Assembly: Don double nitrile gloves. Note: Benzylic halides rapidly permeate compromised nitrile; inspect gloves meticulously. Wear a chemical-resistant apron and tightly sealed safety goggles.

-

Inert Atmosphere Setup: Utilize a Schlenk line to purge the reaction vessel with ultra-high purity Argon. Argon is preferred over Nitrogen due to its higher density, which better blankets the reagent.

-

Transfer: Transfer the reagent using an oven-dried spatula or positive-displacement pipette under a continuous argon stream.

-

Validation Check: The system is self-validating if no white fumes (HBr gas) are observed upon opening the reagent bottle. The presence of fuming indicates moisture ingress and active degradation; the bottle must be sealed and purged immediately.

Protocol 2: Spill Quenching & Neutralization Workflow

Objective: Chemically deactivate the electrophile via controlled nucleophilic substitution before disposal. Causality: Simply wiping up a spill leaves active alkylating agents on surfaces. We must force an SN2 reaction using a sacrificial nucleophile to displace the benzylic bromide, converting it into a non-volatile, biologically inert salt.

Step-by-Step Methodology:

-

Containment: Surround the spill with an inert absorbent material (e.g., dry sand or vermiculite). Do NOT use combustible materials like paper towels[2].

-

Chemical Quenching: Slowly pour a 10% aqueous ethanolamine solution (or 1 M sodium thiosulfate) over the spill area, working from the perimeter inward.

-

Agitation & Incubation: Gently mix the absorbent and quenching solution using a non-sparking tool. Allow a 30-minute incubation period to ensure complete kinetic conversion of the alkyl halide.

-

Validation Check (Critical): Monitor the pH of the slurry using pH paper. The initial quench will drop in pH as HBr is liberated during the substitution. Add additional ethanolamine until the pH stabilizes at ~8.5–9.0 and the characteristic pungent, lachrymatory odor completely dissipates. This physical confirmation guarantees the electrophile is fully consumed.

-

Disposal: Scoop the neutralized slurry into a designated, clearly labeled halogenated waste container.

Emergency Response & First Aid

-

Ocular Exposure: Immediately flush eyes with copious amounts of water for a minimum of 15 minutes using an emergency eyewash station[2]. Hold eyelids open to ensure complete irrigation of the TRPA1-rich conjunctiva. Seek immediate ophthalmological care.

-

Dermal Exposure: Remove all contaminated clothing immediately. Drench the affected skin under a safety shower for 15 minutes[2]. Do not use chemical antidotes on the skin; rely on mechanical flushing to remove the lipophilic compound.

-

Inhalation: Relocate the victim to fresh air immediately. If breathing is labored, administer 100% humidified oxygen. The onset of pulmonary edema (fluid in the lungs) may be delayed by up to 48 hours following HBr inhalation[3]; therefore, clinical observation is mandatory even if initial symptoms subside.

References

-

Title: 1807033-18-6 | 2,4-Dibromo-3-fluorobenzyl bromide / 3,4-Dibromo-2-fluorobenzyl bromide Source: MolCore URL: 1

-

Title: Benzyl bromide - SAFETY DATA SHEET Source: Thermo Fisher Scientific URL: 2

-

Title: Material Safety Data Sheet - Benzyl bromide, 98% Source: Cole-Parmer URL: 3

-

Title: Painful chemistry! From barbecue smoke to riot control (TRPA1 Mechanism) Source: ResearchGate URL: 4

Sources

Electrophilicity of 3,4-Dibromo-2-fluorobenzyl bromide

An In-depth Technical Guide to the

Executive Summary

3,4-Dibromo-2-fluorobenzyl bromide is a poly-halogenated aromatic compound with significant potential as a synthetic intermediate and a covalent warhead in drug discovery. Its reactivity, governed by the electrophilicity of the benzylic carbon, is intricately modulated by the competing electronic effects of its three halogen substituents. This guide provides a comprehensive analysis of its molecular structure, a theoretical framework for predicting its electrophilic character, and detailed experimental protocols for its quantitative assessment. By synthesizing principles of physical organic chemistry with practical, field-proven methodologies, this document serves as an essential resource for researchers aiming to leverage the unique chemical properties of this versatile reagent.

Introduction: The Strategic Importance of Tuned Electrophilicity

Benzyl halides are a cornerstone of organic synthesis, widely employed for installing benzyl groups in a variety of molecular scaffolds.[1] In the realm of drug development, their utility extends beyond simple building blocks. The benzylic carbon serves as a potent electrophilic center, capable of forming covalent bonds with nucleophilic residues in biological targets like proteins.[2] This capacity for covalent modification is the basis for targeted covalent inhibitors (TCIs), a class of drugs known for their high potency and prolonged duration of action.

The success of a benzyl halide-based TCI or synthetic strategy hinges on a precisely tuned level of electrophilicity. Insufficient reactivity leads to poor yields or low efficacy, while excessive reactivity can result in off-target effects and toxicity. The strategic placement of substituents on the aromatic ring allows for the fine-tuning of this reactivity.[3] 3,4-Dibromo-2-fluorobenzyl bromide presents a compelling case study in this regard, featuring a unique substitution pattern of both electron-withdrawing and electron-donating halogen atoms that creates a nuanced reactivity profile. Understanding this profile is paramount for its effective application.[4]

Molecular Structure and Electronic Profile

The electrophilicity of the benzylic carbon in 3,4-Dibromo-2-fluorobenzyl bromide is a direct consequence of the cumulative electronic influence of the 2-fluoro, 3-bromo, and 4-bromo substituents on the aromatic ring. Each halogen exerts both an inductive and a mesomeric (resonance) effect.

-

Inductive Effect (-I): All halogens are more electronegative than carbon and thus withdraw electron density through the sigma-bond framework. This effect de-shields the aromatic ring and increases the partial positive charge on the benzylic carbon, enhancing its electrophilicity. The strength of the inductive effect follows the order F > Cl > Br.

-

Mesomeric Effect (+M): The lone pairs on the halogen atoms can be donated into the π-system of the aromatic ring. This effect increases electron density on the ring, particularly at the ortho and para positions, and would tend to decrease the electrophilicity of the benzylic carbon. The strength of the +M effect is opposite to the inductive trend: F > Cl > Br.

Analysis of Substituent Effects

In 3,4-Dibromo-2-fluorobenzyl bromide, these effects are in competition:

-

2-Fluoro Substituent: The fluorine atom at the ortho position exerts a very strong -I effect and a moderate +M effect. Its proximity to the benzylic carbon means its powerful electron-withdrawing inductive effect will significantly increase the carbon's electrophilicity.

-

3-Bromo Substituent: Located at the meta position, this bromine primarily exerts a strong -I effect. Mesomeric effects are significantly weaker at the meta position, so the dominant influence is electron withdrawal, which enhances electrophilicity.

-

4-Bromo Substituent: At the para position, the bromine atom exerts both a -I and a +M effect. While the inductive effect is withdrawing, the mesomeric effect donates electron density directly into the π-system conjugated with the benzylic position. For bromine, the -I effect generally outweighs the +M effect, resulting in a net electron-withdrawing character that increases electrophilicity.

Overall, the combination of three powerful inductively withdrawing halogens, with two positioned at the electron-withdrawing ortho and meta positions, strongly suggests that 3,4-Dibromo-2-fluorobenzyl bromide is a highly reactive electrophile.

Caption: Dominant electronic effects enhancing the electrophilicity of the benzylic carbon.

Theoretical Evaluation of Electrophilicity

Before undertaking experimental work, computational chemistry provides a powerful, predictive framework for assessing electrophilicity.[5] Density Functional Theory (DFT) is the preferred method for these evaluations.

Computational Approaches

Two key parameters derived from DFT calculations are particularly insightful:

-

LUMO Energy (Lowest Unoccupied Molecular Orbital): The LUMO represents the orbital where an incoming nucleophile's electrons will be accepted. A lower LUMO energy indicates that the molecule is a better electron acceptor and therefore a stronger electrophile.[5]

-

Global Electrophilicity Index (ω): This index, defined by Parr, provides a quantitative measure of a molecule's ability to accept electrons.[5] It is calculated from the electronic chemical potential (μ) and chemical hardness (η), which are derived from the HOMO and LUMO energies. A higher ω value corresponds to greater electrophilicity.[5][6]

Predicted Electrophilicity Profile

Based on the strong net electron-withdrawing nature of the substituents, we can qualitatively rank the electrophilicity of 3,4-Dibromo-2-fluorobenzyl bromide relative to common analogues.

| Compound | Substituents | Predicted Relative LUMO Energy | Predicted Relative Electrophilicity (ω) |

| Benzyl Bromide | None | Highest | Low |

| 4-Fluorobenzyl Bromide | One activating group (-I > +M) | Lower | Medium |

| 3,4-Difluorobenzyl Bromide | Two activating groups | Low | High |

| 3,4-Dibromo-2-fluorobenzyl bromide | Three strongly activating groups | Lowest | Very High |

Experimental Determination of Reactivity

Theoretical predictions must be validated through empirical measurement. The reactivity of 3,4-Dibromo-2-fluorobenzyl bromide is best probed through kinetic studies of nucleophilic substitution reactions.

Nucleophilic Substitution Pathways: Sₙ1 vs. Sₙ2

Benzyl halides can react via both Sₙ1 (unimolecular, carbocation intermediate) and Sₙ2 (bimolecular, concerted) mechanisms.[1]

-

Sₙ1 Pathway: Favored by polar protic solvents and substituents that stabilize the benzylic carbocation. Electron-donating groups stabilize this cation, while electron-withdrawing groups destabilize it.[1] The strong electron-withdrawing nature of the three halogens in our target molecule will significantly destabilize the benzylic carbocation, making the Sₙ1 pathway highly unfavorable.

-

Sₙ2 Pathway: Favored by strong nucleophiles, polar aprotic solvents, and sterically unhindered substrates.[7] While primary benzyl bromides are generally good Sₙ2 substrates, the ortho-fluoro group in 3,4-Dibromo-2-fluorobenzyl bromide introduces some steric hindrance around the reaction center. However, this is likely outweighed by the powerful electronic activation of the benzylic carbon. Therefore, the Sₙ2 pathway is the most probable mechanism for this compound.

Caption: Comparison of Sₙ1 and Sₙ2 reaction pathways for the target molecule.

Protocol 1: Kinetic Analysis via Solvolysis

Solvolysis, where the solvent acts as the nucleophile, is a standard method for quantifying the electrophilicity of benzyl halides.[5] The rate of bromide ion production can be monitored over time.

Objective: To determine the pseudo-first-order rate constant (k) for the solvolysis of 3,4-Dibromo-2-fluorobenzyl bromide.

Methodology:

-

Materials: 3,4-Dibromo-2-fluorobenzyl bromide, analytical grade solvent (e.g., 80:20 ethanol:water), conductivity meter or HPLC with a UV detector, thermostatted water bath, volumetric flasks.

-

Preparation: Prepare a stock solution of the benzyl bromide (e.g., 0.01 M) in the chosen solvent. Equilibrate the reaction vessel and all solutions to the desired temperature (e.g., 50 °C).

-

Kinetic Run (Conductivity Method):

-

Place a known volume of the solvent in the thermostatted reaction vessel equipped with the conductivity probe.

-

Initiate the reaction by injecting a small, precise volume of the benzyl bromide stock solution.

-

Record the conductivity of the solution at regular time intervals. The increase in conductivity is proportional to the concentration of HBr and bromide ions produced.[8]

-

-

Data Analysis:

-

The rate constant (k) is determined by plotting ln(C∞ - Ct) versus time, where C∞ is the final conductivity and Ct is the conductivity at time t.

-

The slope of the resulting linear plot is equal to -k.

-

Protocol 2: Competitive Reactivity Studies

This protocol provides a relative measure of reactivity by comparing the rate of reaction of the target compound against a known standard.

Objective: To determine the relative reactivity of 3,4-Dibromo-2-fluorobenzyl bromide compared to a reference electrophile (e.g., benzyl bromide).

Methodology:

-

Materials: 3,4-Dibromo-2-fluorobenzyl bromide, benzyl bromide (reference), a common nucleophile (e.g., sodium thiophenoxide), aprotic solvent (e.g., acetonitrile), internal standard for GC/HPLC analysis, GC/HPLC system.

-

Procedure:

-

In a reaction vessel, create an equimolar solution of 3,4-Dibromo-2-fluorobenzyl bromide and benzyl bromide in acetonitrile.

-

Add the internal standard.

-

Initiate the reaction by adding a sub-stoichiometric amount of the nucleophile (e.g., 0.2 equivalents). Using a limiting amount ensures that both electrophiles are competing for the same pool of nucleophile.

-

Allow the reaction to proceed for a fixed time, then quench (e.g., by adding water and extracting with ether).

-

-

Data Analysis:

-

Analyze the quenched reaction mixture by GC or HPLC.

-

Determine the relative amounts of unreacted starting materials and the corresponding products.

-

The ratio of products formed gives a direct measure of the relative rate constants (k_target / k_reference).

-

Caption: Workflow for a competitive reactivity experiment.

Applications in Drug Development and Synthesis

The heightened and specific electrophilicity of 3,4-Dibromo-2-fluorobenzyl bromide makes it a valuable tool for medicinal chemists and synthetic chemists.

-

Targeted Covalent Inhibitors: The compound can be incorporated into larger molecules to act as a "warhead." Its high reactivity allows for the covalent modification of nucleophilic amino acid residues (e.g., cysteine, histidine) in a protein's active site.[2] The specific substitution pattern can also be exploited to achieve selectivity, as the electronics and sterics of the benzyl ring will influence binding orientation within the target protein.

-

Synthetic Building Block: This reagent is an effective intermediate for introducing the 3,4-dibromo-2-fluorobenzyl moiety into molecules. This is particularly relevant in the synthesis of pharmaceuticals and agrochemicals, where halogenation is a common strategy to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[9] The introduction of this specific group can be a key step in structure-activity relationship (SAR) studies.

Conclusion

3,4-Dibromo-2-fluorobenzyl bromide is predicted to be a highly electrophilic benzylic halide due to the potent, cumulative electron-withdrawing inductive effects of its three halogen substituents. This heightened reactivity, which likely proceeds via an Sₙ2 mechanism, makes it a powerful alkylating agent. While its high reactivity necessitates careful handling and strategic deployment, it also presents a significant opportunity for the development of novel covalent probes, targeted therapeutics, and complex molecular architectures. The theoretical and experimental frameworks provided in this guide offer a robust approach for researchers to confidently characterize and utilize the unique properties of this compound.

References

- A Comparative Analysis of the Electrophilicity of Methyl 2-(bromomethyl)-4-chlorobenzoate and Related Benzyl Bromides - Benchchem.

- Hammett plots for activation of benzyl bromides by Co(i) complex... - ResearchGate.

- Kinetics of the Reaction of Benzyl Bromides with Thiourea - DBpia.

- Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory | Australian Journal of Chemistry | ConnectSci.

- An In-depth Technical Guide to the Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems - Benchchem.

- Untitled - Journal of the Korean Chemical Society.

- Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC a - ResearchGate.

- A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions - Benchchem.

- Synthesis of 3-bromo-4-fluorobenzyl 2,2-dimethyl-2-(4-ethoxyphenyl)ethyl ether.

- 2-Fluorobenzyl bromide - Chem-Impex.

- III. 6. The synthesis of o- and p-[18F]Fluorobenzyl Bromides and Their - CORE.

- 3-Bromo-2-fluorobenzyl Alcohol: A Key Intermediate for Advanced Organic Synthesis and Pharmaceutical Research - NINGBO INNO PHARMCHEM CO.,LTD.

- Selectivity of Aryl and Benzylic Bromination - University of Glasgow.

- Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange.

- An In-depth Technical Guide on the Reactivity of 4-Fluorobenzyl Bromide in Sₙ2 Reactions - Benchchem.

-

Applications of Fluorine in Medicinal Chemistry - PubMed. Available at: [Link]

-

Quantitative Characterization of the Local Electrophilicity of Organic Molecules. Understanding the Regioselectivity on Diels−Alder Reactions | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. connectsci.au [connectsci.au]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Kinetics of the Reaction of Benzyl Bromides with Thiourea - 대한화학회지 : 논문 | DBpia [dbpia.co.kr]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis of 3,4-Dibromo-2-fluorobenzyl bromide: A Technical Guide for Advanced Research

For researchers, scientists, and professionals in drug development, access to novel and precisely functionalized building blocks is paramount to innovation. One such compound of interest, 3,4-Dibromo-2-fluorobenzyl bromide, presents a unique substitution pattern with potential applications in the synthesis of complex molecular architectures. However, a survey of the current chemical supplier landscape reveals that this specific reagent is not a readily available stock item. This guide, therefore, transitions from a directory of commercial suppliers to a more fundamental and practical resource: a detailed technical roadmap for its synthesis, empowering research teams to produce this valuable intermediate in-house.

This document provides a comprehensive, scientifically-grounded protocol for the multi-step synthesis of 3,4-Dibromo-2-fluorobenzyl bromide, starting from the commercially available precursor, 2-fluorotoluene. We will delve into the causality behind experimental choices, from reaction conditions to purification strategies, ensuring a robust and reproducible workflow.

Core Chemical Properties and Strategic Considerations

Before embarking on the synthesis, it is essential to understand the physicochemical properties of the target molecule and its precursors. The table below outlines the key characteristics of the starting material and the anticipated properties of the intermediates and the final product, based on data from structurally analogous compounds.

| Property | 2-Fluorotoluene (Starting Material) | 3,4-Dibromo-2-fluorotoluene (Intermediate) | 3,4-Dibromo-2-fluorobenzyl bromide (Final Product) |

| CAS Number | 95-52-3 | Not readily available | Not readily available |

| Molecular Formula | C₇H₇F | C₇H₅Br₂F | C₇H₄Br₃F |

| Molecular Weight | 110.13 g/mol | 267.92 g/mol (calculated) | 346.82 g/mol (calculated) |

| Appearance | Colorless liquid | Expected to be a solid or high-boiling liquid | Expected to be a solid or high-boiling liquid |

| Purity (Typical) | ≥99% from commercial suppliers | >95% (synthesis dependent) | >95% (synthesis dependent) |

A Multi-Step Synthetic Approach

The synthesis of 3,4-Dibromo-2-fluorobenzyl bromide is best approached as a two-stage process. The first stage involves the regioselective dibromination of the aromatic ring of 2-fluorotoluene to generate the key intermediate, 3,4-Dibromo-2-fluorotoluene. The second stage is a selective free-radical bromination of the benzylic methyl group of this intermediate.

Figure 1: Proposed two-stage synthetic workflow for 3,4-Dibromo-2-fluorobenzyl bromide.

Stage 1: Synthesis of 3,4-Dibromo-2-fluorotoluene

The primary challenge in this initial stage is achieving the desired regioselectivity. The fluorine atom in 2-fluorotoluene is an ortho-, para-director, while the methyl group is also an ortho-, para-director. This makes the controlled introduction of two bromine atoms to the 3 and 4 positions a non-trivial task, as a mixture of isomers is likely. The following protocol is designed to favor the desired product, though chromatographic purification will be essential.

Experimental Protocol: Electrophilic Aromatic Bromination

Materials:

-

N-Bromosuccinimide (NBS)

-

Iron (III) bromide (FeBr₃) or iron powder as a catalyst

-

A suitable solvent (e.g., dichloromethane or carbon tetrachloride)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluorotoluene (1.0 equivalent) in the chosen solvent.

-

Catalyst Addition: Add a catalytic amount of iron (III) bromide or iron powder.

-

Bromination: Slowly add N-Bromosuccinimide (2.1 equivalents) portion-wise to the stirred solution at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by slowly adding a saturated sodium thiosulfate solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product, likely a mixture of isomers, will require purification by column chromatography on silica gel to isolate the desired 3,4-Dibromo-2-fluorotoluene.

Stage 2: Synthesis of 3,4-Dibromo-2-fluorobenzyl bromide

With the key intermediate in hand, the next step is the selective bromination of the benzylic methyl group. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, is the method of choice for this transformation.[6][7] This reaction is highly selective for the benzylic position, leaving the aromatic ring untouched.

Experimental Protocol: Benzylic Bromination (Wohl-Ziegler Reaction)

Materials:

-

3,4-Dibromo-2-fluorotoluene (from Stage 1)

-

N-Bromosuccinimide (NBS)

-

A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)

-

A non-polar solvent (e.g., carbon tetrachloride or acetonitrile)[8]

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-Dibromo-2-fluorotoluene (1.0 equivalent) in the chosen solvent.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of the radical initiator (e.g., AIBN, 0.05 equivalents).

-

Initiation and Reaction: Heat the mixture to reflux. The reaction can be initiated by the thermal decomposition of the initiator or by irradiation with a UV lamp.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. The succinimide by-product will precipitate and can be removed by filtration.

-

Purification: Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 3,4-Dibromo-2-fluorobenzyl bromide can be further purified by recrystallization or column chromatography if necessary.

Figure 2: Step-by-step workflow for the benzylic bromination of 3,4-Dibromo-2-fluorotoluene.

Quality Control and Characterization

The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and substitution pattern. The appearance of a benzylic CH₂Br signal (typically around 4.5 ppm in ¹H NMR) and the disappearance of the benzylic CH₃ signal will confirm the success of the second stage.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a poly-brominated compound.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Applications in Drug Discovery and Organic Synthesis

Polyhalogenated benzyl bromides are versatile intermediates in medicinal chemistry and organic synthesis.[9] The bromine atoms on the aromatic ring can serve as handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles to introduce the 3,4-dibromo-2-fluorobenzyl moiety into a target molecule. This substitution pattern can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

Conclusion

While 3,4-Dibromo-2-fluorobenzyl bromide is not directly available from commercial suppliers, this guide provides a robust and scientifically sound pathway for its synthesis from a readily available starting material. By carefully controlling the reaction conditions and employing standard purification techniques, research and development teams can produce this valuable building block, enabling the exploration of novel chemical space in their drug discovery and organic synthesis programs.

References

-

ResearchGate. How does one separate Benzyl bromide from the reaction mixture?. Published October 1, 2014. [Link]

-

Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. [Link]

- Google Patents. Method for preparing substituted benzyl bromides.

-

PrepChem. Synthesis of dibromo-4-fluorotoluene. Published March 1, 2026. [Link]

- Google Patents. Process for the production of 3-bromo-4-fluorotoluene.

-

Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]

-

Taylor & Francis Online. An Efficient and Fast Method for the Preparation of Benzylic Bromides. Published January 6, 2011. [Link]

-

ResearchGate. Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC a. [Link]

-

Royal Society of Chemistry. Supplementary Information for: An efficient and selective continuous flow protocol for the benzylic bromination of substituted toluenes using N-bromosuccinimide. [Link]

-

SIOC Journals. Bromination of 3,5-Dialkyloxytoluene. [Link]

- Google Patents.

-

ACS Publications. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Published June 19, 2024. [Link]

- Google Patents.

-

Organic Chemistry Portal. Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z). [Link]

-

Exposome-Explorer. Benzyl bromide (T3D1776). Published June 9, 2009. [Link]

-

ResearchGate. Substitution reaction of benzyl bromide with 2 (above). A preliminary.... [Link]

-

PMC. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. [Link]

-

ResearchGate. Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines. [Link]

-

MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Published March 20, 2014. [Link]

-

PMC. Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin. [Link]

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. 2-Fluorotoluene, 99+% 2500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 2-Fluorotoluene, 99+% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. alkalisci.com [alkalisci.com]

- 5. scbt.com [scbt.com]

- 6. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]

- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 8. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 9. US6133468A - Method for preparing substituted benzyl bromides - Google Patents [patents.google.com]

Methodological & Application

Advanced Application Note: Strategic Utilization of 3,4-Dibromo-2-fluorobenzyl Bromide in Medicinal Chemistry

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Protocols, and Regioselective Functionalization

Executive Summary & Strategic Rationale

In the optimization phase of modern drug discovery, the incorporation of polyhalogenated motifs is a proven strategy to enhance both pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3,4-Dibromo-2-fluorobenzyl bromide is a highly specialized, multifunctional electrophilic building block that offers three distinct chemical vectors for lead optimization:

-

Ortho-Fluorine Effect (Metabolic Stability): The fluorine atom at the 2-position provides conformational locking via intramolecular dipole interactions. More importantly, it sterically and electronically shields the benzylic position, preventing rapid cytochrome P450-mediated oxidation—a common metabolic liability in benzylic systems.

-

3,4-Dibromo Handles (Halogen Bonding & Cross-Coupling): The adjacent bromine atoms serve a dual purpose. They act as potent, highly directional halogen bond donors within deep hydrophobic protein pockets, a phenomenon that has revolutionized [1]. Alternatively, they function as orthogonal synthetic handles for sequential palladium-catalyzed cross-coupling reactions.

-

Benzylic Bromide (Electrophilic Core): Acts as a highly reactive electrophile for SN2 displacement by nitrogen, oxygen, or sulfur nucleophiles, similar to the reactivity observed in analogous.

Polyhalogenated benzyl moieties of this class are frequently incorporated into advanced inhibitors targeting complex metabolic diseases and oncology targets, such as [2].

Mechanistic Insights: Reactivity & Selectivity

As an Application Scientist, it is critical to understand the causality behind the reactivity of this specific building block to prevent yield loss and side reactions.

The SN2 Imperative: The displacement of the benzylic bromide proceeds exclusively via an SN2 mechanism. The strongly electron-withdrawing ortho-fluorine atom inductively destabilizes any potential benzylic carbocation intermediate, effectively shutting down SN1 pathways. Consequently, the choice of solvent and base is critical. Polar aprotic solvents (e.g., DMF, DMAc) are required to solvate the nucleophile while leaving the counter-cation relatively "naked" and reactive.

Steric Differentiation for Regioselective Coupling: For downstream functionalization, the C4-bromine is sterically more accessible than the C3-bromine (which is sandwiched between the C2-fluorine and C4-bromine). This steric differentiation allows for regioselective oxidative addition by Pd(0) catalysts, enabling sequential, stepwise diversification of the aromatic ring without requiring protecting groups.

Synthetic Workflow

The following workflow illustrates the logical progression from the raw building block to an advanced lead compound, highlighting the specific chemical transformations at each stage.

Synthetic workflow utilizing 3,4-dibromo-2-fluorobenzyl bromide for lead generation.

Experimental Protocols

Protocol A: N-Alkylation of Heterocyclic Scaffolds

Objective: Attach the 3,4-dibromo-2-fluorobenzyl moiety to a nitrogen-containing heterocycle (e.g., pyrazole or indole) to build a target inhibitor.

Causality & Reagent Selection: We utilize Cesium Carbonate ( Cs2CO3 ) in N,N-Dimethylformamide (DMF). The large atomic radius of the cesium cation results in a diffuse positive charge, which poorly coordinates with the nitrogen anion of the heterocycle. This "naked anion" effect significantly increases the nucleophilicity of the heterocycle, ensuring rapid SN2 displacement of the benzylic bromide before any thermal degradation can occur.

Step-by-Step Methodology:

-

Charge a flame-dried Schlenk flask with the heterocyclic core (1.0 equiv) and Cs2CO3 (1.5 equiv).

-

Add anhydrous DMF (0.2 M) under an argon atmosphere and stir at 0 °C for 15 minutes to pre-form the nucleophile.

-

Dissolve 3,4-dibromo-2-fluorobenzyl bromide (1.1 equiv) in a minimal volume of anhydrous DMF and add dropwise to the reaction mixture over 10 minutes.

-

Allow the reaction to warm to 25 °C and stir for 4 hours. Crucial: Do not heat above 40 °C, as benzylic bromides are prone to homolytic cleavage or polymerization under thermal stress.

-

Self-Validation System (LC-MS Tracking): Quench a 10 µL aliquot in MeOH and analyze via LC-MS. The product mass must exhibit a strict 1:2:1 isotopic ratio ( M : M+2 : M+4 ), confirming that both aromatic bromines remain intact. If a 1:1 ratio is observed, premature debromination has occurred, indicating a failure in temperature control.

-

Workup: Partition the mixture between EtOAc and 5% aqueous LiCl (to selectively partition DMF into the aqueous layer). Wash the organic layer with brine, dry over Na2SO4 , and concentrate under reduced pressure.

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling

Objective: Selectively functionalize the C4 position with an aryl boronic acid while leaving the C3 position intact for subsequent halogen bonding.

Causality & Reagent Selection: By utilizing a bulky, electron-rich phosphine ligand (e.g., XPhos) and a mild base ( K3PO4 ), the oxidative addition of the Pd(0) species is forced to occur selectively at the less sterically hindered C4-bromine.

Step-by-Step Methodology:

-

Combine the product from Protocol A (1.0 equiv), an aryl boronic acid (1.05 equiv), Pd2(dba)3 (0.02 equiv), XPhos (0.04 equiv), and K3PO4 (2.0 equiv) in a microwave vial.

-

Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.1 M).

-

Seal the vial and heat at 80 °C for 6 hours.

-

Self-Validation System: Monitor via TLC and LC-MS. The successful mono-coupled product will shift from a 1:2:1 isotopic pattern to a 1:1 isotopic pattern ( M : M+2 ), definitively proving that exactly one bromine atom has been replaced.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of the N-alkylation step (Protocol A) using an indole core. The data clearly demonstrates the superiority of the Cs2CO3 /DMF system in maintaining the structural integrity of the dibromo moiety.

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Isotopic Fidelity (1:2:1 Ratio) |

| 1 | K2CO3 | MeCN | 60 | 12 | 45 | Compromised (Debromination observed) |

| 2 | K2CO3 | DMF | 25 | 8 | 62 | Intact |

| 3 | Cs2CO3 | DMF | 25 | 4 | 91 | Intact (Optimal) |

| 4 | NaH | THF | 0 to 25 | 2 | 78 | Intact |

Pharmacological Application: Kinase Inhibition Pathway

Once synthesized, compounds bearing the 3,4-dibromo-2-fluorobenzyl moiety are frequently deployed as targeted therapeutics. The halogens act as powerful Lewis acids (via their σ -holes), forming highly directional halogen bonds with the backbone carbonyls of the kinase hinge region, thereby blocking downstream oncogenic signaling.

Kinase inhibition pathway modulated by halogen-bonded targeted therapeutics.

References

-

PubChem. "4-Bromo-2-fluorobenzyl bromide" (Structural analog reference for benzylic reactivity and safety). National Center for Biotechnology Information (NIH). URL:[Link]

- Patent US20090149466A1. "Inhibitors of Stearoyl-CoA Desaturase 1". Google Patents.

-

Lu, Y., et al. "Looking Back, Looking Forward at Halogen Bonding in Drug Discovery". PubMed Central (PMC). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,4-Dibromo-2-fluorobenzyl bromide

Welcome to the Technical Support Center for handling and purifying 3,4-Dibromo-2-fluorobenzyl bromide . As a highly reactive polyhalogenated electrophile, this compound presents unique challenges during isolation, including susceptibility to hydrolysis, photolytic degradation, and thermal polymerization.

This guide provides drug development professionals and synthetic chemists with field-proven, self-validating methodologies to isolate this building block with high purity and yield.

Compound Profile & Critical Parameters

Before initiating any purification workflow, it is critical to understand the quantitative physicochemical parameters of the target molecule.

| Parameter | Quantitative Value / Description |

| Chemical Formula | C7H4Br3F |

| Molecular Weight | 346.82 g/mol |

| Appearance | Off-white to pale yellow crystalline solid or dense oil |

| TLC Mobility (Rf) | ~0.75 in 95:5 Hexanes/Ethyl Acetate |

| Storage Conditions | -20°C, under Argon atmosphere, protected from light |

| Primary Hazards | Potent lachrymator, corrosive, aggressive alkylating agent |

Troubleshooting Guide

Q: Why is my product degrading into a more polar, baseline-hugging spot on the silica column during chromatography? A: This is a classic case of hydrolytic degradation. Benzyl bromides are highly electrophilic. Silica gel is inherently slightly acidic and retains residual moisture, which acts as a nucleophile to convert your benzyl bromide into the corresponding 3,4-dibromo-2-fluorobenzyl alcohol . Causality & Solution: Prolonged residence time on the column exacerbates this nucleophilic attack. To prevent this, you must run a rapid flash column rather than a gravity column to minimize exposure time. Ensure all eluents are strictly anhydrous.

Q: During rotary evaporation, my concentrated product turns pink or light brown. What causes this? A: Discoloration indicates thermal or photolytic degradation. Specifically, this is the homolytic cleavage of the benzylic carbon-bromine bond, which releases trace amounts of elemental bromine (Br2) or initiates radical coupling byproducts . Causality & Solution: Polyhalogenated benzyl bromides are thermally labile and light-sensitive. When concentrating the purified fractions, the water bath temperature must strictly remain below 30°C. Shield the receiving flask from ambient light using aluminum foil.

Q: I attempted to purify the crude mixture via vacuum distillation, but the material polymerized in the distillation flask. Why? A: Distillation is strongly contraindicated for this specific compound. The high molecular weight (346.82 g/mol ) and the presence of three heavy halogen atoms significantly elevate its boiling point. Causality & Solution: At the elevated temperatures required for distillation (even under high vacuum), the compound undergoes Wurtz-type radical coupling or violent thermal decomposition. Always opt for silica gel chromatography or recrystallization .

Primary degradation pathways of 3,4-Dibromo-2-fluorobenzyl bromide during purification.

Standard Operating Procedures (SOPs)

To ensure a self-validating system, both protocols below are designed to limit degradation vectors while allowing for immediate analytical verification.

Method A: Flash Silica Gel Column Chromatography

Best for: Crude oils or mixtures with multiple closely eluting byproducts.

Workflow for the chromatographic purification of 3,4-Dibromo-2-fluorobenzyl bromide.

Step-by-Step Methodology:

-